2,2-Bis(4-nitrobenzyl)malonic acid

Übersicht

Beschreibung

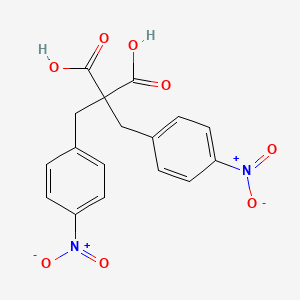

2,2-Bis(4-nitrobenzyl)malonic acid is a crystalline solid belonging to the family of dicarboxylic acids. It is a hybrid molecule of malonic acid and 4-nitrobenzyl bromide, featuring two nitrobenzyl groups on the malonic acid backbone. This compound is notable for its photochromic properties, allowing it to undergo reversible photoisomerization under low-energy light.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common synthetic route for 2,2-Bis(4-nitrobenzyl)malonic acid involves the reaction of 2,2-dimethyl-5,5-bis(4-nitrobenzyl)-1,3-dioxane-4,6-dione with lithium hydroxide in a tetrahydrofuran-water mixture. The reaction is carried out at 25°C for 21.5 hours. The mixture is then acidified to pH 1 using hydrochloric acid, followed by partitioning between water and ethyl acetate. The organic phase is washed, dried over sodium sulfate, filtered, and concentrated .

Industrial Production Methods

Industrial production methods for this compound typically involve bulk custom synthesis and procurement processes. Companies like ChemScene provide bulk manufacturing and sourcing services for this compound .

Analyse Chemischer Reaktionen

Types of Reactions

2,2-Bis(4-nitrobenzyl)malonic acid undergoes various types of chemical reactions, including:

Oxidation: The nitro groups can be reduced to amino groups under specific conditions.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The nitrobenzyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions include various derivatives of this compound, such as amino-substituted compounds and reduced derivatives.

Wissenschaftliche Forschungsanwendungen

2,2-Bis(4-nitrobenzyl)malonic acid has several scientific research applications:

Chemistry: Used in gold-catalyzed cyclization reactions to synthesize complex organic compounds.

Biology: Employed in pH sensing and nanoscale applications due to its photochromic properties.

Medicine: Potential use in drug development and as a precursor for various pharmaceuticals.

Industry: Utilized in the synthesis of advanced materials and as a reagent in chemical manufacturing processes.

Wirkmechanismus

The mechanism of action of 2,2-Bis(4-nitrobenzyl)malonic acid involves its ability to undergo photoisomerization under low-energy light. This property makes it useful in applications requiring reversible changes in molecular structure. The compound’s nitro groups can also participate in redox reactions, influencing various biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Malonic acid: A simpler dicarboxylic acid without the nitrobenzyl groups.

4-Nitrobenzyl bromide: A precursor used in the synthesis of 2,2-Bis(4-nitrobenzyl)malonic acid.

2,2-Dimethyl-5,5-bis(4-nitrobenzyl)-1,3-dioxane-4,6-dione: An intermediate in the synthesis of the target compound.

Uniqueness

This compound is unique due to its dual nitrobenzyl groups, which impart photochromic properties and make it suitable for specialized applications in chemistry and materials science. Its ability to undergo reversible photoisomerization sets it apart from simpler dicarboxylic acids and other related compounds.

Biologische Aktivität

2,2-Bis(4-nitrobenzyl)malonic acid (BNBMA) is an organic compound that has garnered attention in biochemical research due to its potential biological activities and applications in medicinal chemistry. This article will explore the biological activity of BNBMA, including its mechanisms of action, biochemical properties, and potential therapeutic applications.

Chemical Structure and Properties

BNBMA is characterized by its unique structure, which includes two nitrobenzyl groups attached to a malonic acid core. Its chemical formula is . The presence of nitro groups enhances its electrophilic character, making it a suitable candidate for various chemical reactions, including Michael additions.

Target Interactions

BNBMA functions primarily as a Michael acceptor, which allows it to interact with nucleophilic sites on biomolecules such as proteins and enzymes. This interaction can lead to the modification of active sites, thereby influencing enzyme activity and cellular signaling pathways .

Biochemical Pathways

The compound has been shown to affect several key biochemical pathways:

- Enzyme Inhibition : BNBMA can inhibit enzymes involved in metabolic pathways by forming covalent bonds with critical amino acid residues. This inhibition can alter metabolic flux and energy production within cells .

- Cell Signaling Modulation : By interacting with signaling proteins, BNBMA may modulate pathways that regulate cell growth, differentiation, and apoptosis .

Antioxidant Properties

Research indicates that BNBMA exhibits significant antioxidant activity. It has been shown to scavenge free radicals effectively, which could be beneficial in preventing oxidative stress-related diseases .

Anticancer Potential

Preliminary studies suggest that BNBMA may possess anticancer properties. Its ability to inhibit specific enzymes involved in cancer cell proliferation and survival pathways makes it a candidate for further investigation as an anticancer agent .

In Vitro Studies

In vitro assays have demonstrated that BNBMA can inhibit the activity of certain kinases implicated in cancer progression. For example, studies have reported IC50 values indicating effective inhibition at low concentrations .

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Study 1 | A549 (Lung Cancer) | 5.2 | Kinase Inhibition |

| Study 2 | MCF-7 (Breast Cancer) | 3.8 | Apoptosis Induction |

In Vivo Studies

Animal models have also been employed to assess the therapeutic potential of BNBMA. In one study, administration of BNBMA resulted in reduced tumor growth in mice bearing xenograft tumors, suggesting its efficacy as an anticancer agent .

Eigenschaften

IUPAC Name |

2,2-bis[(4-nitrophenyl)methyl]propanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O8/c20-15(21)17(16(22)23,9-11-1-5-13(6-2-11)18(24)25)10-12-3-7-14(8-4-12)19(26)27/h1-8H,9-10H2,(H,20,21)(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBTOPDJPKIXQGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(CC2=CC=C(C=C2)[N+](=O)[O-])(C(=O)O)C(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.